molecular formula C7H6BrFO2 B1378370 3-Bromo-2-fluoro-6-methoxyphenol CAS No. 1367707-24-1

3-Bromo-2-fluoro-6-methoxyphenol

Cat. No.: B1378370
CAS No.: 1367707-24-1
M. Wt: 221.02 g/mol
InChI Key: CMDAXWAGQKABTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-fluoro-6-methoxyphenol is a halogenated aromatic compound with the molecular formula C₇H₆BrFO₂ and a molecular weight of 221.02 g/mol . It features a phenol core substituted with bromine at position 3, fluorine at position 2, and a methoxy group at position 6. This compound is utilized in research settings, particularly in pharmaceutical and materials chemistry, due to its reactive halogen and electron-withdrawing substituents. Available CAS numbers reported in the literature include 1385696-59-2 , 870777-21-2 , and 1367707-24-1 , though discrepancies in these identifiers may reflect synthesis variations or reporting errors. The compound is typically stored at room temperature in sealed containers to prevent moisture absorption .

Properties

IUPAC Name

3-bromo-2-fluoro-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDAXWAGQKABTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-methoxyphenol typically involves multi-step organic reactions. One common method is the bromination of 2-fluoro-6-methoxyphenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.

Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 2-fluoro-6-methoxyphenol is coupled with a brominating agent in the presence of a palladium catalyst. This method offers high selectivity and yields under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, reducing the risk of side reactions and improving product purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-6-methoxyphenol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to remove the bromine or fluorine atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted phenols with various functional groups replacing the bromine atom.

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Dehalogenated phenols or partially reduced derivatives.

Scientific Research Applications

3-Bromo-2-fluoro-6-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity to these targets, potentially modulating their activity. The methoxy group may also contribute to the compound’s overall reactivity and stability, influencing its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-2-fluoro-6-methoxyphenol with analogous halogenated phenolic derivatives, focusing on structural features, physicochemical properties, and applications.

2-Bromo-6-methoxyphenol

  • Molecular Formula : C₇H₇BrO₂
  • Molecular Weight : 217.03 g/mol
  • Substituents : Bromine (position 2), methoxy (position 6), hydroxyl (position 1).
  • Key Differences : Lacks the fluorine atom at position 2, reducing its electron-withdrawing effects and acidity compared to the target compound.
  • Applications : Used as an intermediate in organic synthesis, particularly for coupling reactions .

3-Bromo-6-fluoro-2-methoxybenzaldehyde

  • Molecular Formula : C₈H₆BrFO₂
  • Molecular Weight : 233.03 g/mol
  • Substituents : Bromine (position 3), fluorine (position 6), methoxy (position 2), aldehyde (position 1).
  • Key Differences: The aldehyde group at position 1 enhances electrophilicity, making this compound more reactive in nucleophilic aromatic substitution compared to the phenolic hydroxyl group in the target compound .

2-Fluorophenol

  • Molecular Formula : C₆H₅FO
  • Molecular Weight : 112.10 g/mol
  • Substituents : Fluorine (position 2), hydroxyl (position 1).
  • Key Differences : Simpler structure lacking bromine and methoxy groups, resulting in lower molecular weight and reduced steric hindrance. It exhibits moderate acidity (pKa ~8.3) due to the fluorine’s electron-withdrawing effect .

3-Bromo-2-fluoro-6-methoxyphenylboronic Acid

  • Molecular Formula : C₇H₆BrFBO₂ (inferred)
  • Key Differences : The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, making this derivative valuable in constructing biaryl systems .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups Applications
This compound C₇H₆BrFO₂ 221.02 Br (3), F (2), OCH₃ (6) Phenol Pharmaceutical intermediates
2-Bromo-6-methoxyphenol C₇H₇BrO₂ 217.03 Br (2), OCH₃ (6) Phenol Organic synthesis
3-Bromo-6-fluoro-2-methoxybenzaldehyde C₈H₆BrFO₂ 233.03 Br (3), F (6), OCH₃ (2), CHO Aldehyde Electrophilic reactions
2-Fluorophenol C₆H₅FO 112.10 F (2) Phenol Agrochemical precursors
3-Bromo-2-fluoro-6-methoxyphenylboronic Acid C₇H₆BrFBO₂ 230.84 (estimated) B(OH)₂, Br (3), F (2), OCH₃ (6) Boronic acid Cross-coupling reactions

Key Research Findings

Acidity and Reactivity: The fluorine atom at position 2 in this compound enhances the acidity of the phenolic hydroxyl group compared to non-fluorinated analogs like 2-bromo-6-methoxyphenol. This property is critical in deprotonation-driven reactions .

Synthetic Utility : The bromine atom facilitates nucleophilic aromatic substitution, while the methoxy group directs electrophilic attacks to specific positions, enabling regioselective modifications .

Stability: Unlike aldehyde-containing derivatives (e.g., 3-bromo-6-fluoro-2-methoxybenzaldehyde), the phenolic hydroxyl group in the target compound requires protection during harsh reaction conditions .

Discrepancies and Limitations

  • CAS Number Variability: Conflicting CAS identifiers (e.g., 1367707-24-1 vs.

Biological Activity

3-Bromo-2-fluoro-6-methoxyphenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methoxy group attached to a phenolic ring. Its molecular formula is C₈H₈BrFNO₂, with a molecular weight of approximately 232.06 g/mol. The unique arrangement of these substituents contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms (bromine and fluorine) enhance the compound's binding affinity to these targets, potentially modulating their activity. This mechanism is crucial for its applications in various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, disrupting critical metabolic pathways.
  • Receptor Modulation : It may influence receptor activity, impacting signaling pathways involved in various physiological processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of certain bacterial strains, making it a candidate for further investigation as a potential antibacterial agent.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Its mechanism may involve the modulation of inflammatory cytokines and pathways.

Synthesis and Biological Testing

A study conducted on the synthesis of this compound highlighted its potential as a biochemical probe in enzyme studies. The synthesis involved nucleophilic substitution reactions, which are typical for compounds with halogen substituents.

In vitro assays demonstrated that this compound effectively inhibited specific enzymes linked to metabolic disorders. For example, it showed significant inhibition of enoyl-acyl carrier protein reductase (InhA), an enzyme critical for fatty acid synthesis in Mycobacterium tuberculosis, indicating its potential role in tuberculosis treatment.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameSimilarity IndexKey Biological Activity
2-Bromo-3-methoxyphenol0.93Antimicrobial
4-Bromo-5-fluoro-2-methoxyphenol0.90Inhibitor of InhA; potential tuberculosis treatment
3-Bromo-2-fluoro-4-methoxyphenol0.90Anti-inflammatory

This table illustrates how variations in substituent groups can influence biological activity and chemical reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.